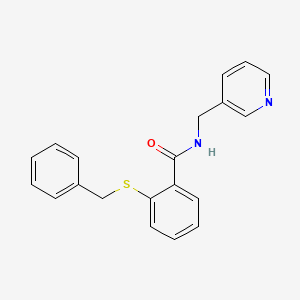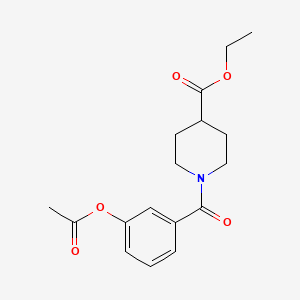![molecular formula C18H26N6O B5477677 N2-(2-METHOXY-5-METHYLPHENYL)-6-[(4-METHYLPIPERIDIN-1-YL)METHYL]-1,3,5-TRIAZINE-2,4-DIAMINE](/img/structure/B5477677.png)
N2-(2-METHOXY-5-METHYLPHENYL)-6-[(4-METHYLPIPERIDIN-1-YL)METHYL]-1,3,5-TRIAZINE-2,4-DIAMINE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N2-(2-Methoxy-5-methylphenyl)-6-[(4-methylpiperidin-1-yl)methyl]-1,3,5-triazine-2,4-diamine is a complex organic compound with a unique structure that includes a triazine ring, a methoxy group, and a piperidine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N2-(2-Methoxy-5-methylphenyl)-6-[(4-methylpiperidin-1-yl)methyl]-1,3,5-triazine-2,4-diamine typically involves multiple steps. One common method includes the following steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Methoxy Group: The methoxy group is introduced via a nucleophilic substitution reaction.
Attachment of the Piperidine Moiety: The piperidine moiety is attached through a reductive amination reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure scalability and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
N2-(2-Methoxy-5-methylphenyl)-6-[(4-methylpiperidin-1-yl)methyl]-1,3,5-triazine-2,4-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines and other reduced products.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Conditions for substitution reactions vary but often involve catalysts and specific solvents to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
N2-(2-Methoxy-5-methylphenyl)-6-[(4-methylpiperidin-1-yl)methyl]-1,3,5-triazine-2,4-diamine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including as an inhibitor of specific enzymes.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of other complex molecules.
Wirkmechanismus
The mechanism of action of N2-(2-Methoxy-5-methylphenyl)-6-[(4-methylpiperidin-1-yl)methyl]-1,3,5-triazine-2,4-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it may interact with cellular receptors to modulate signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N1-(2-Methoxy-4-methylbenzyl)-N2-[2-(5-methylpyridin-2-yl)ethyl]oxalamide
- N-(2-Methoxy-4-methylphenyl)methyl-N’-[2-(5-methyl-2-pyridinyl)ethyl]ethanediamide
Uniqueness
N2-(2-Methoxy-5-methylphenyl)-6-[(4-methylpiperidin-1-yl)methyl]-1,3,5-triazine-2,4-diamine is unique due to its specific triazine ring structure combined with the methoxy and piperidine groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
IUPAC Name |
2-N-(2-methoxy-5-methylphenyl)-6-[(4-methylpiperidin-1-yl)methyl]-1,3,5-triazine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N6O/c1-12-6-8-24(9-7-12)11-16-21-17(19)23-18(22-16)20-14-10-13(2)4-5-15(14)25-3/h4-5,10,12H,6-9,11H2,1-3H3,(H3,19,20,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTFQZLMZWSOWDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC2=NC(=NC(=N2)NC3=C(C=CC(=C3)C)OC)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(E)-3-[bis(2-hydroxyethyl)amino]-1-(4-bromophenyl)-3-oxoprop-1-en-2-yl]furan-2-carboxamide](/img/structure/B5477605.png)

![N-[(5-methyl-1H-1,2,4-triazol-3-yl)methyl]-2-[3-oxo-1-(3-pyridinylmethyl)-2-piperazinyl]acetamide](/img/structure/B5477617.png)
![3,3-dimethyl-1-(5H-[1,2,4]triazino[5,6-b]indol-3-ylthio)-2-butanone](/img/structure/B5477621.png)
![N-[(2-methoxynaphthalen-1-yl)methyl]-1-phenylethanamine;hydrochloride](/img/structure/B5477622.png)

![(Z)-2-METHYL-1-[4-(4-NITROPHENYL)PIPERAZINO]-3-PHENYL-2-PROPEN-1-ONE](/img/structure/B5477627.png)
![1-[(1-{[6-(3-fluorophenyl)pyridin-3-yl]carbonyl}piperidin-4-yl)methyl]pyrrolidin-2-one](/img/structure/B5477639.png)
![methyl 2-({[(5-propyl-1,3,4-oxadiazol-2-yl)thio]acetyl}amino)benzoate](/img/structure/B5477643.png)
![N-[3-chloro-4-(4-morpholinyl)phenyl]-2-(3-cyano-4,6-dimethyl-2-oxo-1(2H)-pyridinyl)acetamide](/img/structure/B5477644.png)
![3-[3-(2,3-dichlorophenyl)-2-methylacryloyl]-4,6-dimethyl-2(1H)-pyridinone](/img/structure/B5477656.png)
![N'-[1-(2,5-dimethyl-3-thienyl)ethylidene]-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarbohydrazide](/img/structure/B5477669.png)
![2-(piperidin-1-yl)-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B5477673.png)
